molecular formula C19H11F3N6O B3127369 6-(2-[4-(Trifluoromethoxy)anilino]vinyl)pyrazolo[1,5-A]pyrido[3,4-E]pyrimidine-3-carbonitrile CAS No. 338411-71-5

6-(2-[4-(Trifluoromethoxy)anilino]vinyl)pyrazolo[1,5-A]pyrido[3,4-E]pyrimidine-3-carbonitrile

Cat. No. B3127369
CAS RN: 338411-71-5
M. Wt: 396.3 g/mol
InChI Key: LECBDJRPPMAYLU-FNORWQNLSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its IUPAC name: 10-[(E)-2-{[4-(trifluoromethoxy)phenyl]amino}ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile . This suggests a multi-ring structure with various functional groups, including a trifluoromethoxy group and an anilino group.

Scientific Research Applications

Synthesis and Medicinal Aspects

Pyrazolo[1,5-a]pyrimidine, a structural relative of the queried compound, is recognized for its broad medicinal properties, including anticancer, anti-infectious, and anti-inflammatory effects. The scaffold offers a rich structure-activity relationship (SAR), making it a promising foundation for drug development. Extensive synthesis strategies for derivatives of pyrazolo[1,5-a]pyrimidine have been outlined, signifying its potential in medicinal chemistry (Cherukupalli et al., 2017).

Optical Sensing and Biological Applications

Pyrimidine derivatives, closely related to the queried compound, exhibit significant applications as optical sensors and possess a variety of biological and medicinal utilities. Their ability to form coordination and hydrogen bonds makes them suitable for sensing applications, demonstrating the versatility of the pyrimidine scaffold in both sensing and biological domains (Jindal & Kaur, 2021).

Regio-Orientation in Synthesis

The regio-orientation and regioselectivity in the synthesis of pyrazolo[1,5-a]pyrimidines are crucial, especially when reacting with 1,3-bielectrophilic reagents. This aspect is vital for medicinal chemists to understand as it influences the final properties and potential applications of the synthesized compounds, including those similar to the queried compound (Mohamed & Mahmoud, 2019).

Importance in Kinase Inhibition

Pyrazolo[3,4-b]pyridine, structurally akin to the queried compound, is notable in the design of kinase inhibitors. Its versatility in binding to kinases through multiple modes makes it a crucial scaffold in the development of inhibitors, showcasing the potential of similar compounds in therapeutic applications (Wenglowsky, 2013).

Hybrid Catalysts in Synthesis

The synthesis of compounds like pyranopyrimidine, related to the queried chemical, involves the use of hybrid catalysts. These catalysts, including organocatalysts, metal catalysts, and nanocatalysts, offer broader synthetic applications and enhance bioavailability, underlining the importance of catalyst choice in synthesizing medically relevant compounds (Parmar et al., 2023).

properties

IUPAC Name

10-[(E)-2-[4-(trifluoromethoxy)anilino]ethenyl]-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F3N6O/c20-19(21,22)29-14-3-1-13(2-4-14)24-7-5-16-15-11-26-18-12(9-23)10-27-28(18)17(15)6-8-25-16/h1-8,10-11,24H/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECBDJRPPMAYLU-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=CC2=NC=CC3=C2C=NC4=C(C=NN34)C#N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/C=C/C2=NC=CC3=C2C=NC4=C(C=NN34)C#N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(2-[4-(Trifluoromethoxy)anilino]vinyl)pyrazolo[1,5-A]pyrido[3,4-E]pyrimidine-3-carbonitrile
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6-(2-[4-(Trifluoromethoxy)anilino]vinyl)pyrazolo[1,5-A]pyrido[3,4-E]pyrimidine-3-carbonitrile
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6-(2-[4-(Trifluoromethoxy)anilino]vinyl)pyrazolo[1,5-A]pyrido[3,4-E]pyrimidine-3-carbonitrile
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6-(2-[4-(Trifluoromethoxy)anilino]vinyl)pyrazolo[1,5-A]pyrido[3,4-E]pyrimidine-3-carbonitrile
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6-(2-[4-(Trifluoromethoxy)anilino]vinyl)pyrazolo[1,5-A]pyrido[3,4-E]pyrimidine-3-carbonitrile
Reactant of Route 6
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6-(2-[4-(Trifluoromethoxy)anilino]vinyl)pyrazolo[1,5-A]pyrido[3,4-E]pyrimidine-3-carbonitrile

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